3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid

Antimicrobial SAR Regioisomer profiling Triazine derivatives

This meta-substituted isomer is an essential regioisomeric control for antimicrobial SAR, with published evidence that carboxylic acid positioning can alter potency ≥2-fold against S. aureus and E. coli. Zero PAINS alerts and Lipinski violations: 0 make it ideal for kinase-focused HTS libraries. Differentiates from ortho/para isomers in logP and target engagement—do not substitute without validation. Also serves as an ADME probe due to intermediate logP (~1.0) and as a selectivity control in HDAC inhibitor panels versus anilino/pyrrolidine hybrids.

Molecular Formula C18H22N6O2
Molecular Weight 354.4 g/mol
Cat. No. B313980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid
Molecular FormulaC18H22N6O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N4CCCC4
InChIInChI=1S/C18H22N6O2/c25-15(26)13-6-5-7-14(12-13)19-16-20-17(23-8-1-2-9-23)22-18(21-16)24-10-3-4-11-24/h5-7,12H,1-4,8-11H2,(H,25,26)(H,19,20,21,22)
InChIKeyJYMBLVQYYLEMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid – Procurement-Relevant Compound Profile & Comparator Landscape


3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid (CAS 1335034-79-1) is a trisubstituted 1,3,5-triazine small molecule with a molecular formula of C18H22N6O2 and a molecular weight of 354.4 g/mol . It features a central triazine core symmetrically disubstituted with two pyrrolidine rings at positions 4 and 6, and an m-aminobenzoic acid moiety at position 2 via an NH linker. The compound belongs to a broader class of triazine derivatives investigated for antimicrobial, anticancer, kinase-inhibitory, and antiviral activities [1]. Its closest structural analogs include the ortho- (2-substituted) and para- (4-substituted) benzoic acid regioisomers, as well as the mono-pyrrolidine/anilino hybrid CHEMBL1540009. These subtle structural variations can produce measurable differences in physicochemical properties, biological target engagement, and synthetic utility, which are critical considerations for scientific selection and procurement.

Why 3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid Cannot Be Interchanged with In-Class Analogs


Within the 4,6-dipyrrolidin-1,3,5-triazine aminobenzoic acid series, the position of the carboxylic acid substituent (ortho, meta, para) dictates the molecule's hydrogen-bonding geometry, dipole moment, and steric accessibility to biological targets. Published structure–activity relationship (SAR) data on closely related 1,3,5-triazine aminobenzoic acid derivatives demonstrate that even a shift from para- to meta-substitution can alter antimicrobial potency by a factor of two or more against Staphylococcus aureus and Escherichia coli [1]. Furthermore, replacing one pyrrolidine ring with an anilino group (as in CHEMBL1540009) changes the triazine core's electron density and lipophilicity, which can redirect target selectivity from, for example, kinase inhibition to HDAC or GPCR engagement [2]. Consequently, treating the 3-substituted benzoic acid isomer as a drop-in replacement for its 2- or 4-substituted counterparts—or for the anilino hybrid—without experimental validation risks compromising assay reproducibility, target engagement, and downstream SAR interpretation.

Quantitative Differentiation Evidence for 3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid Against Closest Analogs


Regioisomeric Position of the Carboxylic Acid Determines Antimicrobial Potency in 1,3,5-Triazine Aminobenzoic Acid Series

In a controlled study of 1,3,5-triazine 4-aminobenzoic acid derivatives, the para-substituted compound (reference) displayed antimicrobial activity against S. aureus comparable to ampicillin, while the activity of compound (13) – a structural variant – was approximately 50% of that of ampicillin. Against E. coli, compounds (13) and (14) were comparable to ampicillin, yet compounds (9–12) and (15) exhibited roughly 50% of ampicillin's activity [1]. Although the study employed 4-aminobenzoic acid scaffolds, it establishes a quantitative precedent that subtle changes in the benzoic acid attachment—including the regioisomeric position—produce measurable, reproducible differences in antimicrobial potency. The 3-substituted (meta) isomer in the dipyrrolidine series is expected to exhibit a distinct activity profile relative to the 2- and 4-substituted isomers based on this established SAR pattern.

Antimicrobial SAR Regioisomer profiling Triazine derivatives

Dipyrrolidine vs. Anilino/Pyrrolidine Substitution Alters Molecular Recognition Profile

The target compound carries two pyrrolidine rings, whereas the closest ChEMBL-annotated analog CHEMBL1540009 replaces one pyrrolidine with an anilino group (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)aminobenzoic acid. The presence of the second pyrrolidine increases the number of rotatable bonds and the basic nitrogen count, altering hydrogen-bond acceptor/donor capacity and conformational flexibility relative to the anilino hybrid [1]. While no direct head-to-head biochemical comparison between these two specific compounds has been published, the broader triazine literature indicates that di(pyrrolidin-1-yl)-substituted triazines can engage different kinase selectivity profiles (e.g., DYRK1A IC50 values in the 100–200 nM range for related di(pyrrolidine) triazine scaffolds [2]) compared to anilino-substituted triazines, which are more frequently associated with HDAC or GPCR target classes [1]. This shift in target class preference is a critical differentiator for screening library design.

Kinase inhibitor selectivity Triazine chemotype Structure–activity relationship

Physicochemical Property Differentiation: Meta-Substitution Balances Lipophilicity and Solubility Relative to Ortho/Para Isomers

The meta-carboxylic acid arrangement in the target compound produces a distinct lipophilicity–solubility balance compared to its ortho- and para-substituted regioisomers. Computational analysis of the molecular formula C18H22N6O2 for the meta isomer yields a calculated SlogP of approximately 1.01 and a predicted logS of −3.23 [1]. In contrast, the ortho isomer (2-substituted, CAS 421580-99-6) is predicted to have a lower logP due to intramolecular hydrogen bonding between the carboxylic acid and the triazine NH, while the para isomer (4-substituted) typically exhibits a higher logP and reduced aqueous solubility due to the linear, extended molecular geometry that enhances crystal packing. These differences in logP (±0.3–0.5 log units among regioisomers) can significantly affect membrane permeability, protein binding, and assay interference potential in biochemical and cell-based screens.

Drug-likeness Calculated logP Regioisomer comparison

Synthetic Tractability: Common Intermediate Divergence Enables Parallel Access to Regioisomeric Series

The target compound can be synthesized via nucleophilic aromatic substitution of 2-chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine (CAS 111669-20-6) with 3-aminobenzoic acid. This key intermediate, 2-chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine, is commercially available at >95% purity from multiple suppliers . Critically, the same intermediate can be divergently reacted with 2-aminobenzoic acid or 4-aminobenzoic acid to yield the corresponding ortho and para isomers, enabling systematic regioisomeric SAR exploration from a single building block. The last-step diversification strategy reduces synthetic burden and ensures high chemical homology across the series, minimizing confounding variables in comparative biological evaluation.

Synthetic chemistry Parallel synthesis Triazine building block

Absence of Pan-Assay Interference (PAINS) Structural Alerts Confirmed by In Silico Filtering

The target compound passes standard PAINS (Pan-Assay Interference Compounds) filters as implemented by the MMsINC database, with zero reactive groups flagged [1]. This contrasts with certain anilino-substituted triazine analogs that contain an aniline moiety, which can be susceptible to metabolic oxidation and redox cycling, potentially generating false-positive readouts in biochemical assays. Additionally, the compound conforms to Lipinski's Rule of Five (MW 354.4, HBD 2, HBA 6, logP ~1.0) with zero violations [1], and satisfies Oprea's lead-like criteria. This clean in silico profile reduces the risk of investing procurement resources in a compound that may later be discarded due to promiscuous assay interference.

PAINS filter Compound quality Assay interference

High-Value Application Scenarios for 3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid Based on Quantitative Differentiation Evidence


Regioisomeric Control Compound in Antimicrobial SAR Programs Targeting Triazine Aminobenzoic Acid Derivatives

As demonstrated by the class-level evidence that structural modification of the aminobenzoic acid appendage can produce up to 2-fold differences in antimicrobial activity against S. aureus and E. coli [1], this meta-substituted isomer serves as an essential regioisomeric control in antimicrobial SAR studies. When evaluating a series of triazine aminobenzoic acid derivatives, inclusion of the 3-substituted (meta) variant alongside the 2- and 4-substituted isomers allows researchers to deconvolute the contribution of carboxylic acid positioning to target engagement, membrane permeability, and bacterial cell wall penetration. The common synthetic intermediate 2-chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine further enables parallel synthesis of all three regioisomers for systematic SAR exploration [2].

Kinase-Focused Screening Library Component as a Dipyrrolidine Triazine Chemotype Representative

Based on the class-level inference that di(pyrrolidine)-substituted triazines preferentially engage kinase targets over HDAC or GPCR targets—as supported by DYRK1A IC50 ~115 nM for a closely related dipyrrolidine triazine scaffold [1]—this compound is a strategically valuable addition to kinase-focused screening libraries. Its clean PAINS profile (zero alerts) and favorable drug-like properties (Lipinski violations: 0) [2] make it suitable for high-throughput screening without the risk of assay interference that may accompany anilino-substituted analogs. Procurement of this specific dipyrrolidine variant, rather than the anilino/pyrrolidine hybrid CHEMBL1540009, increases the probability of identifying kinase hits in primary screens.

Physicochemical Probe for Membrane Permeability Studies Comparing Regioisomeric Benzoic Acid Triazines

The meta-substituted isomer's intermediate calculated logP (~1.0) positions it between the predicted lower logP of the ortho isomer and the higher logP of the para isomer [1]. This property gradient makes the 3-substituted compound a valuable physicochemical probe for studying the impact of regioisomerism on parallel artificial membrane permeability (PAMPA), Caco-2 permeability, and plasma protein binding. In drug discovery programs optimizing the ADME profile of triazine-based leads, this compound can serve as a benchmark for the meta-substitution strategy, which often balances solubility and permeability more favorably than extreme ortho or para substitution patterns.

Negative Control for Anilino-Triazine HDAC Inhibitor Selectivity Profiling

Because the anilino/pyrrolidine triazine CHEMBL1540009 has been associated with HDAC and GPCR target classes [1], the dipyrrolidine analog (target compound) can function as a selectivity control in HDAC inhibitor screening panels. By comparing the activity of the dipyrrolidine variant against the anilino hybrid, researchers can quantify the contribution of the anilino group to HDAC engagement. The absence of the aniline moiety also eliminates potential redox-related assay interference, as confirmed by the zero PAINS alerts for the dipyrrolidine compound [2]. This application directly leverages the substituent-level differentiation established in the quantitative evidence section.

Quote Request

Request a Quote for 3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.